4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid
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Overview
Description
4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with dichloro substitution and a benzoic acid moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromene core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with appropriate chlorinating agents to introduce the dichloro substituents.
Amidation reaction: The chromene derivative is then reacted with an amine derivative of benzoic acid under suitable conditions to form the carboxamido linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and scalable purification methods to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.
Reduction: Reduction of the chromene core can lead to the formation of dihydrochromene derivatives.
Substitution: The dichloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets in biological systems. The chromene core can interact with enzymes and receptors, modulating their activity. The dichloro substituents and the carboxamido group can enhance binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid
- 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
- 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Uniqueness
4-(6,8-dichloro-2-oxo-2H-chromene-3-carboxamido)benzoic acid is unique due to the presence of both the chromene core and the benzoic acid moiety, which can confer distinct biological activities and chemical reactivity. The dichloro substitution further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(6,8-dichloro-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO5/c18-10-5-9-6-12(17(24)25-14(9)13(19)7-10)15(21)20-11-3-1-8(2-4-11)16(22)23/h1-7H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAFBSIFOPXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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